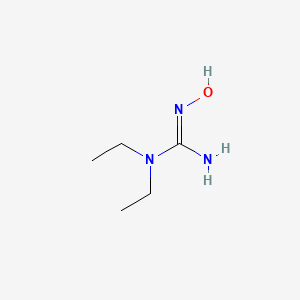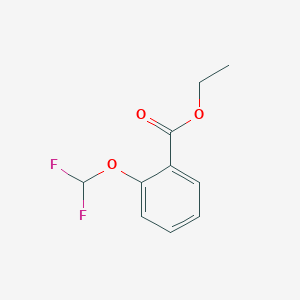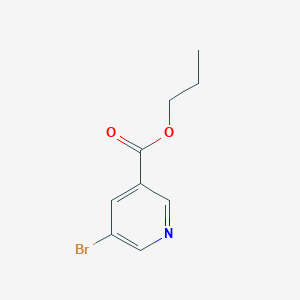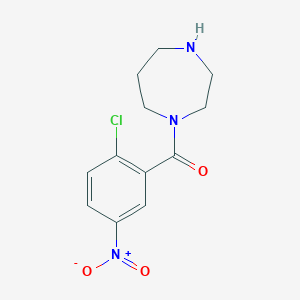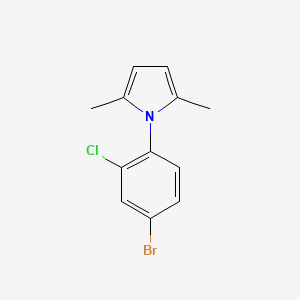
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of halogenated pyrroles. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is structurally similar to the organophosphorus pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .
Mode of Action
Like other organophosphates, the mode of action of profenofos is via the inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, causing overstimulation of nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase disrupts the normal functioning of the cholinergic nervous system. This disruption affects various biochemical pathways, leading to symptoms such as muscle weakness, breathing difficulties, and in severe cases, respiratory failure .
Pharmacokinetics
Organophosphates like profenofos are generally well-absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action is the overstimulation of nerve impulses, leading to various symptoms. These symptoms can range from mild (such as salivation and tearing) to severe (such as muscle weakness, breathing difficulties, and potentially, respiratory failure) .
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed reactions, such as copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause DNA damage in erythrocytes, as observed by alkaline single-cell gel electrophoresis assay . Such effects highlight the compound’s potential impact on cellular health and its utility in studying cellular responses to chemical stressors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with enzymes, such as those involved in its degradation, are critical for understanding its mechanism of action. For instance, it is metabolized to 4-bromo-2-chlorophenol, a specific intermediate in its degradation pathway . These molecular interactions provide insights into how the compound influences biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound in laboratory settings are essential for its practical applications. The compound’s stability and degradation over time can affect its efficacy and safety in experimental studies. For example, it has been noted that the compound is practically insoluble in water and has a melting point of 47-49°C . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses. For instance, it has been observed to cause respiratory irritation and other toxic effects when administered in high concentrations . These dosage-dependent effects are important for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its conversion to 4-bromo-2-chlorophenol. This metabolic process involves enzymes such as liver microsomes and liver cytosol, which catalyze the conversion with varying efficiencies . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impacts on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its overall activity and function. For example, its limited solubility in water suggests that it may require specific transport mechanisms to be effectively distributed within biological systems . These factors are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, its interactions with specific enzymes and proteins can determine its localization and subsequent effects on cellular processes
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Bromination and Chlorination: The starting material, 2,5-dimethylpyrrole, undergoes bromination and chlorination to introduce the halogen atoms. This can be achieved using bromine and chlorine gas under controlled conditions.
Coupling Reaction: The halogenated pyrrole is then coupled with 4-bromo-2-chlorophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step forms the desired compound with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules. Palladium catalysts and appropriate ligands are essential for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the introduction or removal of functional groups on the phenyl or pyrrole rings.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other halogenated pyrroles and phenyl derivatives:
4-Bromo-2-chlorophenol: Similar in structure but lacks the pyrrole ring, making it less versatile in organic synthesis.
2,5-Dimethylpyrrole: Lacks the halogenated phenyl ring, resulting in different chemical reactivity and applications.
1-(4-Bromo-2-chlorophenyl)-1H-pyrrole: Similar but without the methyl groups, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combined halogenated phenyl and substituted pyrrole structure, providing a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJKMZJVFBMUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6352589.png)
![methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6352600.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352612.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)
![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)
![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)
